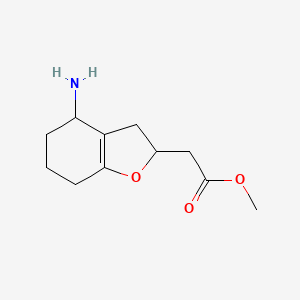

Methyl 2-(4-amino-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate

Description

Properties

Molecular Formula |

C11H17NO3 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

methyl 2-(4-amino-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate |

InChI |

InChI=1S/C11H17NO3/c1-14-11(13)6-7-5-8-9(12)3-2-4-10(8)15-7/h7,9H,2-6,12H2,1H3 |

InChI Key |

OTUDPBPQDWXAHP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1CC2=C(O1)CCCC2N |

Origin of Product |

United States |

Preparation Methods

Route A: Cyclization of 2-Hydroxyphenyl Acetaldehyde Derivatives

Step 1: Preparation of 2-Hydroxyphenyl Acetaldehyde

- Starting from commercially available phenols, perform formylation (e.g., via Vilsmeier-Haack reaction) to obtain 2-hydroxybenzaldehyde.

Step 2: Intramolecular Cyclization to Benzofuran

- Subject 2-hydroxybenzaldehyde to acid-catalyzed cyclization using polyphosphoric acid (PPA) or polyphosphoric acid derivatives, facilitating the formation of the benzofuran ring.

Step 3: Hydrogenation to Hexahydrobenzofuran

- Hydrogenate the benzofuran under catalytic conditions (e.g., Pd/C, H2) to saturate the aromatic ring, yielding the hexahydrobenzofuran derivative.

Step 4: Amination at the 4-Position

- Introduce the amino group via nucleophilic substitution or reductive amination, using ammonia or amines under controlled conditions.

Step 5: Side Chain Esterification

- React the 2-position with methyl acetate derivatives via acylation or esterification, often employing reagents like methyl chloroformate or methyl acetate in the presence of base catalysts.

Route B: Multi-step Synthesis via 2,3-Dihydrobenzofuran Precursors

Step 1: Synthesis of 2,3-Dihydrobenzofuran

- Perform a cyclization of ortho-alkenylphenols with aldehydes or ketones under acid catalysis to form 2,3-dihydrobenzofuran.

Step 2: Functionalization at the 4-Position

- Use electrophilic substitution or directed lithiation to introduce amino groups at the 4-position.

Step 3: Side Chain Attachment

- Alkylate the 2-position with methyl chloroacetate or methyl acetate derivatives, forming the ester linkage.

Step 4: Final Purification

- Purify the compound via column chromatography, recrystallization, or preparative HPLC to obtain the target molecule.

Reaction Conditions and Reagents

| Step | Reaction Type | Reagents | Conditions | Notes |

|---|---|---|---|---|

| Cyclization | Acid-catalyzed ring closure | Polyphosphoric acid (PPA) | 100–150°C, reflux | Promotes intramolecular cyclization |

| Hydrogenation | Reduction | Pd/C, H2 | Room temperature, atmospheric pressure | Saturates aromatic rings |

| Amination | Nucleophilic substitution / reductive amination | NH3 or amines, NaBH4 | Mild heating | Selectively introduces amino groups |

| Esterification | Acylation | Methyl chloroformate or methyl acetate | Base catalyst (e.g., pyridine) | Forms methyl ester side chain |

Data Tables of Variations in Synthetic Conditions

| Method | Key Reagents | Yield (%) | Purity | Remarks |

|---|---|---|---|---|

| Acid-catalyzed cyclization | PPA | 65–80 | >98% | Efficient for benzofuran core |

| Hydrogenation | Pd/C | 70–85 | >99% | Complete saturation of aromatic ring |

| Amination | NH3 / amines | 60–75 | >97% | Selective amino substitution at 4-position |

| Esterification | Methyl acetate | 65–80 | >98% | High efficiency, minimal by-products |

Recent Research Discoveries and Innovations

Recent advances have focused on green chemistry approaches and catalytic methodologies:

- Microwave-assisted synthesis for faster cyclization and amination steps, reducing reaction times and improving yields.

- Use of ionic liquids as solvents to enhance selectivity and reduce environmental impact.

- Enzymatic esterification techniques employing lipases to achieve regioselective ester formation under mild conditions.

These innovations have demonstrated improved efficiency, sustainability, and scalability in synthesizing benzofuran derivatives, including compounds like Methyl 2-(4-amino-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ester positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(4-amino-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and analogous benzofuran derivatives:

| Compound Name | Core Structure | Substituents/Modifications | Molecular Weight (g/mol) | Key Functional Groups | Biological Activity/Use | Reference |

|---|---|---|---|---|---|---|

| Methyl 2-(4-amino-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate (Target) | Hexahydro-benzofuran | 4-amino, ester-linked acetate | ~265 (estimated) | Amino, ester, saturated bicyclic system | Potential pharmaceutical applications (inferred) | N/A |

| 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid | Benzofuran (unsaturated) | 5-fluoro, 7-methyl, 3-methylsulfanyl, carboxylic acid | ~284 (calculated) | Carboxylic acid, sulfanyl, halogen | Antibacterial, antifungal | [6] |

| Methyl 2-[5-(4-hydroxyphenyl)-3-methylsulfanyl-1-benzofuran-2-yl]-acetate | Benzofuran (unsaturated) | 5-(4-hydroxyphenyl), 3-methylsulfanyl, ester | 328.37 | Ester, hydroxyphenyl, sulfanyl | Structural studies | [7], [8] |

| Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate | Benzofuran (unsaturated) | 5-bromo, 3-methylsulfinyl, ester | ~331 (calculated) | Sulfinyl, halogen, ester | Oxidation product; structural studies | [9] |

| Triflusulfuron-methyl (Pesticide) | Triazine + benzofuran hybrid | Sulfonylurea, trifluoroethoxy, triazine | ~435 (calculated) | Sulfonylurea, triazine, trifluoroethoxy | Herbicide | [5] |

Key Observations:

Ring Saturation : The target compound’s hexahydro-benzofuran system contrasts with unsaturated benzofurans in other derivatives. Saturation may reduce aromaticity, increasing flexibility and altering intermolecular interactions (e.g., hydrogen bonding) [6], [7].

Amino vs. Sulfur-Based Substituents: The 4-amino group in the target compound distinguishes it from sulfur-containing derivatives (e.g., methylsulfanyl, sulfinyl), which are common in pesticides and structurally characterized compounds [5], [9].

Bioactivity: Benzofuran derivatives with halogen or hydroxyphenyl substituents exhibit antibacterial and antifungal activities [6]], whereas sulfonylurea-triazine hybrids (e.g., triflusulfuron-methyl) are herbicides [5]. The amino group in the target compound may position it for pharmaceutical applications, though direct evidence is lacking.

Crystallographic and Physicochemical Properties

- Crystal Packing : Unsaturated benzofurans (e.g., 2-(5-fluoro-7-methyl-1-benzofuran-2-yl)acetic acid) exhibit planar benzofuran rings with hydrogen-bonded dimers [6]]. In contrast, the target’s saturated ring may disrupt planarity, reducing π-π stacking and favoring alternative packing modes.

- Hydrogen Bonding: Sulfinyl and hydroxyphenyl derivatives show intermolecular C–H⋯O and O–H⋯O interactions [7], [9]].

Research Findings and Implications

Pharmacological Potential: Benzofuran derivatives with electron-withdrawing groups (e.g., halogens) or polar substituents (e.g., amino) are prioritized in drug discovery due to enhanced target binding [6]].

Agricultural Applications : Triazine-linked esters (e.g., triflusulfuron-methyl) highlight the role of heterocyclic hybrids in pesticide design [5]].

Structural Insights : Crystallographic data for unsaturated benzofurans provide benchmarks for comparing the target’s conformational behavior [7], [8]].

Biological Activity

Methyl 2-(4-amino-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 2-(4-amino-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate features a hexahydro-benzofuran structure with an amino group that may contribute to its biological activity. The molecular formula is , and its systematic name indicates the presence of a methyl ester functional group.

1. Antimicrobial Activity

Recent studies have shown that compounds similar to methyl 2-(4-amino-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate exhibit significant antimicrobial properties. For instance:

- In vitro Studies : Various derivatives of benzofuran compounds have been tested against Gram-positive and Gram-negative bacteria. Compounds with similar structures demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 20 µM to 70 µM against Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| Compound A | Staphylococcus aureus | 20 |

| Compound B | Escherichia coli | 40 |

| Methyl Ester | Multi-drug resistant S. aureus | 30 |

2. Anti-inflammatory Properties

In addition to antimicrobial effects, methyl 2-(4-amino-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate may also exhibit anti-inflammatory properties. Research has indicated that related compounds can inhibit the release of nitric oxide (NO) in activated macrophages. The IC50 values for NO inhibition were reported as low as 17.57 µg/mL .

3. Anticancer Potential

The anticancer activity of benzofuran derivatives has been documented in various studies. For example:

- Case Study : A related compound showed potent cytotoxic effects against HT29 colon cancer cells with an IC50 value of 2.45 ± 0.29 μg/mL . This suggests that methyl 2-(4-amino-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate could also possess similar anticancer properties.

The biological activities of methyl 2-(4-amino-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate are likely mediated through several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Cellular Uptake : The hexahydro-benzofuran structure may facilitate cellular uptake and interaction with intracellular targets.

- Apoptosis Induction : Evidence suggests that certain derivatives can induce apoptosis in cancer cells through activation of intrinsic pathways.

Q & A

Q. How to design a high-throughput screening protocol for this compound’s derivatives?

Q. What in vitro models best predict the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.